![molecular formula C12H16N2O3S B5877850 N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) developed by Pfizer. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune and inflammatory responses. Inhibition of JAK3 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of cytokine signaling and the inhibition of immune and inflammatory responses.
Biochemical and Physiological Effects
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in both animal models and human patients. This results in a decrease in inflammation and immune cell activation, which can lead to the improvement of disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune and inflammatory responses. However, its specificity for JAK3 may limit its use in studying other JAK family members. Additionally, its effects on other signaling pathways may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide. One area of interest is its potential use in combination with other therapies, such as biologics or other small molecule inhibitors, to enhance its therapeutic effects. Another area of interest is the development of more selective JAK3 inhibitors that may have fewer off-target effects. Finally, further research is needed to better understand the long-term safety and efficacy of N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide in patients with autoimmune diseases.
Synthesemethoden
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide can be synthesized by several methods. One of the most common methods involves the reaction of 4-bromo-N-cyclopropylbenzamide with dimethylamine and sodium sulfonate in the presence of a palladium catalyst. The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models of autoimmune diseases, N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has been shown to reduce inflammation and improve disease symptoms. In clinical trials, N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-14(2)18(16,17)11-7-3-9(4-8-11)12(15)13-10-5-6-10/h3-4,7-8,10H,5-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZGQIUOWMBCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)
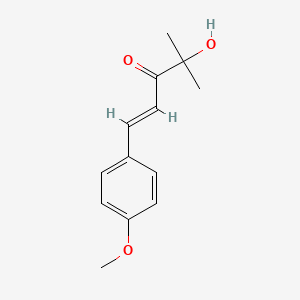
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)

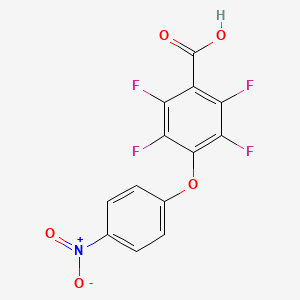
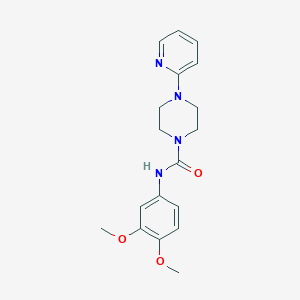
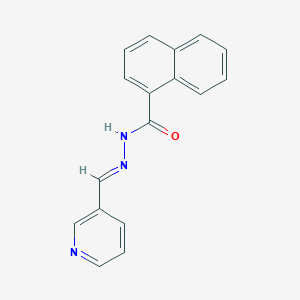
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)
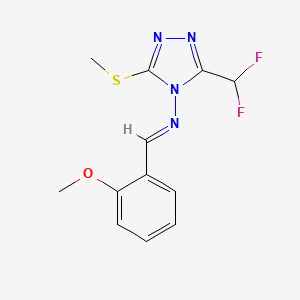
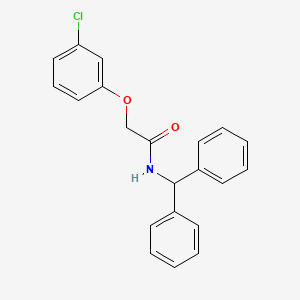
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)